molecular formula C12H14O3 B11925471 1-Ethynyl-4-(trimethoxymethyl)benzene

1-Ethynyl-4-(trimethoxymethyl)benzene

Cat. No.: B11925471
M. Wt: 206.24 g/mol
InChI Key: ZEENQNCOKOOISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4-(trimethoxymethyl)benzene is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a trimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(trimethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-ethynylbenzene with trimethyl orthoformate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-4-(trimethoxymethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(trimethoxymethyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-4-(trimethoxymethyl)benzene is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-ethynyl-4-(trimethoxymethyl)benzene

InChI

InChI=1S/C12H14O3/c1-5-10-6-8-11(9-7-10)12(13-2,14-3)15-4/h1,6-9H,2-4H3

InChI Key

ZEENQNCOKOOISM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)C#C)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.